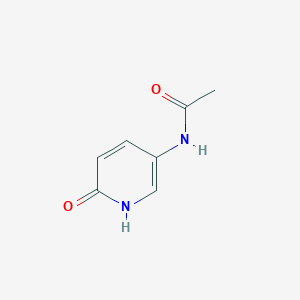

N-(6-Hydroxypyridin-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-oxo-1H-pyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVBXPADZXSYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404787 | |

| Record name | N-(6-Hydroxy-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41292-43-7 | |

| Record name | N-(6-Hydroxy-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Hydroxypyridin-3-yl)acetamide, a substituted pyridinone, represents a scaffold of significant interest in medicinal chemistry and drug development. The presence of the acetamide and hydroxyl functionalities on the pyridine ring offers multiple points for hydrogen bonding and further chemical modification, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key characterization data.

Primary Synthetic Pathway: An Overview

The most prevalent and efficient synthesis of this compound is achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 5-amino-2-hydroxypyridine. This is followed by the selective N-acetylation of the amino group to yield the final product. The pyridone tautomer is generally favored over the hydroxypyridine form.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 5-Amino-2-hydroxypyridine

The synthesis of 5-amino-2-hydroxypyridine can be approached from several starting materials. Two common and well-documented routes are presented here.

Route A: Reduction of 2-Hydroxy-5-nitropyridine

This is a direct and efficient method that involves the reduction of a nitro group to an amine.

Mechanism Insight: The reduction of the nitro group is typically achieved through catalytic hydrogenation or by using a metal/acid combination. Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is a clean and high-yielding method. The hydrogen gas is adsorbed onto the surface of the palladium catalyst, where the nitro group is then reduced to the corresponding amine.

Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, a solution of 2-hydroxy-5-nitropyridine (1.0 eq.) is prepared in a solvent such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 5-amino-2-hydroxypyridine as a solid, which can often be used in the next step without further purification.

Route B: From 2-Amino-5-bromopyridine

This alternative route involves a multi-step process including protection, substitution, and deprotection.

Mechanism Insight: This pathway begins with the protection of the amino group, followed by a nucleophilic aromatic substitution to replace the bromine with a hydroxyl or a protected hydroxyl group. The final step is the deprotection of the amino and hydroxyl groups.

Experimental Protocol (Illustrative Example):

-

Protection: The amino group of 2-amino-5-bromopyridine is first protected, for instance, by reacting it with 2,5-hexanedione to form a pyrrole ring.

-

Hydroxylation: The bromo group is then substituted with a methoxy group via a copper-catalyzed reaction with sodium methoxide.

-

Deprotection: The protecting groups are subsequently removed under acidic conditions to yield 5-amino-2-hydroxypyridine.

Part 2: Acetylation of 5-Amino-2-hydroxypyridine

This final step involves the selective acylation of the amino group of the intermediate to form the desired acetamide.

Mechanism Insight: The acetylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, with the acetate ion acting as a leaving group. Pyridine is often used as a solvent and a base to neutralize the acetic acid byproduct.

Caption: Simplified mechanism of the acetylation reaction.

Experimental Protocol:

-

Reaction Setup: 5-amino-2-hydroxypyridine (1.0 eq.) is dissolved in pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material.

-

Reagent Addition: Acetic anhydride (1.1-1.5 eq.) is added dropwise to the solution at 0 °C with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled in an ice bath and water is slowly added to quench the excess acetic anhydride. The product often precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then dried. If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford this compound as a pure solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₇H₈N₂O₂ | 152.15 | 445.1 ± 45.0 | 1.2 ± 0.1 |

Note: Physical property data is sourced from chemical supplier databases and may be predicted values.[1]

Characterization Data (Predicted and Analog-Based)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.0-11.0 ppm (s, 1H): This broad singlet would correspond to the N-H proton of the amide.

-

δ ~9.0-10.0 ppm (s, 1H): A broad singlet corresponding to the O-H proton of the pyridone tautomer.

-

δ ~7.5-8.0 ppm (m, 2H): These signals would correspond to the protons on the pyridine ring.

-

δ ~6.3-6.8 ppm (d, 1H): This doublet would correspond to the remaining proton on the pyridine ring.

-

δ ~2.0 ppm (s, 3H): A sharp singlet corresponding to the methyl protons of the acetyl group.

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ ~168-170 ppm: Carbonyl carbon of the amide.

-

δ ~160-165 ppm: Carbonyl carbon of the pyridone ring.

-

δ ~110-140 ppm: Aromatic carbons of the pyridine ring.

-

δ ~24 ppm: Methyl carbon of the acetyl group.

-

-

IR (KBr, cm⁻¹):

-

~3300-3100 cm⁻¹: N-H and O-H stretching vibrations.

-

~1660-1680 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1640-1660 cm⁻¹: C=O stretching of the pyridone.

-

~1550-1580 cm⁻¹: N-H bending and C-N stretching (Amide II band).

-

Conclusion

The synthesis of this compound is a straightforward process that relies on well-established synthetic transformations. The choice of the synthetic route for the 5-amino-2-hydroxypyridine intermediate can be adapted based on the availability and cost of the starting materials. The final acetylation step is typically a high-yielding and clean reaction. This guide provides the necessary foundational knowledge and protocols for researchers to confidently synthesize and utilize this valuable chemical scaffold in their drug discovery and development endeavors.

References

"N-(6-Hydroxypyridin-3-yl)acetamide chemical properties and structure"

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Structure, Properties, and Therapeutic Potential

Abstract

This compound is a heterocyclic organic compound featuring a core pyridine ring substituted with both a hydroxyl and an acetamide group. This guide provides a comprehensive technical overview of its chemical structure, including its critical tautomeric equilibrium, detailed physicochemical and spectroscopic properties, and robust synthetic protocols. Furthermore, we explore its significance as a scaffold in medicinal chemistry, drawing on field-proven insights to discuss its potential applications in drug development, particularly as an anti-inflammatory agent. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Chemical Structure and Tautomerism

The nominal structure of this compound (CAS No: 41292-43-7) consists of a pyridine ring functionalized at the 3-position with an acetamide group (-NHCOCH₃) and at the 6-position with a hydroxyl group (-OH).[1][2] However, a critical and often dominant feature of 2- and 6-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In this case, the compound predominantly exists as the N-(6-oxo-1,6-dihydropyridin-3-yl)acetamide tautomer. This keto-enol tautomerism significantly influences the molecule's chemical reactivity, hydrogen bonding capability, and biological interactions.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 41292-43-7 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 445.1 ± 45.0 °C at 760 mmHg | [1] |

| Melting Point | Not Available | [1] |

| pKa | Not experimentally determined. Estimated pKa for the pyridone N-H is ~11-12, and for the protonated pyridine nitrogen is ~2-3. | [3] |

| Appearance | Expected to be a solid at room temperature. |

Spectroscopic Profile for Structural Elucidation

While specific spectral data for this compound is not widely published, a detailed profile can be predicted based on its functional groups and known data from analogous structures. This information is crucial for confirming its identity and purity post-synthesis.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.5-10.5 ppm (s, 1H): Amide N-H proton.

-

δ ~7.8-8.2 ppm (d, 1H): Aromatic proton at C2 (adjacent to the pyridone nitrogen).

-

δ ~7.2-7.6 ppm (dd, 1H): Aromatic proton at C4.

-

δ ~6.3-6.7 ppm (d, 1H): Aromatic proton at C5.

-

δ ~2.0-2.2 ppm (s, 3H): Methyl protons of the acetyl group.

-

The pyridone N-H proton may appear as a very broad signal.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~168-172 ppm: Amide carbonyl carbon.

-

δ ~160-165 ppm: Pyridone carbonyl carbon (C6).

-

δ ~110-145 ppm: Four distinct signals for the aromatic carbons (C2, C3, C4, C5).

-

δ ~24 ppm: Methyl carbon of the acetyl group.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺: m/z = 153.06.

-

Key Fragmentation: A primary fragmentation would be the loss of the acetyl group (CH₃CO•, 43 Da) or ketene (CH₂=C=O, 42 Da), leading to a significant fragment ion corresponding to 5-amino-2-hydroxypyridine.

-

Synthesis and Reactivity

Synthetic Pathway: N-Acetylation

The most direct and industrially scalable synthesis of this compound involves the N-acetylation of the corresponding amine precursor, 5-Amino-2-hydroxypyridine. The choice of acetylating agent and solvent is critical for achieving high yield and purity. Acetic anhydride is a common and effective reagent for this transformation.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the acetylation of aminopyridines.[5]

-

Reaction Setup: To a solution of 5-amino-2-hydroxypyridine (1.0 eq) in glacial acetic acid or toluene (10 mL per gram of starting material), add acetic anhydride (1.2-1.5 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation of the product.

-

Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether or hexane to remove residual acetic acid and unreacted acetic anhydride.

-

Drying: Dry the white to off-white solid product under high vacuum to a constant weight.

-

Characterization: Confirm the structure and assess the purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.

Applications in Drug Development

The hydroxypyridone-acetamide scaffold is of significant interest in medicinal chemistry due to its ability to form multiple hydrogen bonds and participate in various biological interactions.

Rationale as an Anti-Inflammatory Agent

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines deeply implicated in the pathogenesis of inflammatory diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.[6] Small molecules that can inhibit the signaling pathways of these cytokines are valuable therapeutic candidates. Research on structurally similar compounds, such as 6-acetamido-2,4,5-trimethylpyridin-3-ol, has demonstrated potent inhibitory activity against both TNF-α and IL-6 induced cellular processes.[6] This precedent strongly suggests that this compound could serve as a valuable core structure for developing novel dual-action anti-inflammatory agents.

Hypothetical Experimental Workflow: Cell Adhesion Assay

To evaluate the anti-inflammatory potential of this compound, a cell-based monocyte-to-epithelial cell adhesion assay can be employed. This assay models a key step in the inflammatory cascade.

Caption: Workflow for an in vitro anti-inflammatory screening assay.

Safety and Handling

-

Hazard Profile: The specific toxicity of this compound has not been extensively studied. It should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity whose significance lies in its structural features, particularly its keto-enol tautomerism. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic techniques. Based on structure-activity relationships from analogous compounds, it represents a promising and logical scaffold for the design and discovery of new therapeutic agents, especially in the field of inflammation. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the full potential of this valuable molecule.

References

- 1. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

"mechanism of action of N-(6-Hydroxypyridin-3-yl)acetamide"

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(6-Hydroxypyridin-3-yl)acetamide

Executive Summary

This compound is a pyridinone derivative belonging to a class of compounds that has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its analogues. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural motifs—a hydroxypyridine core and an acetamide side chain—are present in numerous bioactive agents. This technical guide provides a comprehensive exploration of the potential mechanisms of action of this compound, drawing upon established activities of structurally related compounds. We will delve into plausible anti-inflammatory, anti-cancer, and neuroprotective roles, providing hypothetical signaling pathways, detailed experimental protocols for their investigation, and frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar molecules.

Introduction: The Rationale for Investigating this compound

The pyridinone scaffold is a privileged structure in drug discovery, forming the core of various approved drugs and clinical candidates. The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group, along with the aromatic pyridine ring, allows for diverse interactions with biological targets. Similarly, the acetamide moiety is a common feature in pharmacologically active molecules, contributing to target binding and influencing pharmacokinetic properties.

Given the limited specific data on this compound (CAS: 41292-43-7)[1], this guide will be structured around three plausible and testable hypotheses regarding its mechanism of action, based on activities reported for analogous chemical structures. These hypotheses are:

-

Anti-inflammatory activity through the inhibition of pro-inflammatory cytokine signaling.

-

Anti-cancer activity via the inhibition of key oncogenic kinases.

-

Neuroprotective or cognitive-enhancing effects through the modulation of cholinesterase activity.

This guide will provide the theoretical framework and practical methodologies to systematically investigate these potential mechanisms.

Potential Mechanism I: Anti-inflammatory Action via Dual Inhibition of TNF-α and IL-6 Signaling

Expertise & Experience: Structurally similar compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, have demonstrated potent anti-inflammatory effects by dually inhibiting signaling pathways induced by Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2]. These cytokines are pivotal in the pathogenesis of inflammatory diseases like inflammatory bowel disease (IBD). The shared hydroxypyridine core suggests that this compound may operate through a similar mechanism.

Causality and Trustworthiness: The underlying principle of this proposed mechanism is the inhibition of downstream events triggered by TNF-α and IL-6, such as the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory cascade[2]. A self-validating experimental approach would involve demonstrating a dose-dependent inhibition of this adhesion process and correlating it with the modulation of specific signaling proteins.

Signaling Pathway: TNF-α and IL-6 Induced Cell Adhesion

The following diagram illustrates the simplified signaling cascade that could be targeted by this compound.

Caption: Putative inhibition of TNF-α and IL-6 signaling pathways by this compound.

Experimental Protocol: In Vitro Monocyte-Epithelial Cell Adhesion Assay

This protocol is designed to quantify the inhibitory effect of the compound on cytokine-induced monocyte adhesion.

-

Cell Culture:

-

Culture human colon epithelial cells (e.g., Caco-2) to confluence in 24-well plates.

-

Culture human monocytic cells (e.g., U937) and label them with a fluorescent dye (e.g., Calcein-AM).

-

-

Compound and Cytokine Treatment:

-

Pre-treat the confluent Caco-2 cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulate the Caco-2 cells with a combination of recombinant human TNF-α (e.g., 10 ng/mL) and IL-6 (e.g., 20 ng/mL) for 6 hours in the continued presence of the compound.

-

-

Co-culture and Adhesion:

-

Wash the Caco-2 monolayer to remove non-adherent cells.

-

Add the fluorescently labeled U937 cells to each well and co-culture for 1 hour to allow for adhesion.

-

-

Quantification:

-

Gently wash the wells to remove non-adherent U937 cells.

-

Measure the fluorescence in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent monocytes.

-

-

Data Analysis:

-

Calculate the percentage of adhesion relative to the cytokine-stimulated vehicle control.

-

Plot the percentage of adhesion against the compound concentration and determine the IC50 value.

-

Hypothetical Data Presentation

| Compound Concentration (µM) | Mean Fluorescence (AU) | % Adhesion vs. Control |

| Vehicle (no cytokine) | 150 | 5% |

| Vehicle (+ cytokine) | 3000 | 100% |

| 0.1 | 2500 | 83% |

| 1 | 1800 | 60% |

| 10 | 900 | 30% |

| 100 | 300 | 10% |

Potential Mechanism II: Anti-Cancer Activity via PIM-1 Kinase Inhibition

Expertise & Experience: The N-(pyridin-3-yl)acetamide scaffold has been explored for its potential as a kinase inhibitor. Specifically, derivatives have been analyzed for their interaction with PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation[3].

Causality and Trustworthiness: The hypothesis is that this compound can bind to the ATP-binding pocket of PIM-1 kinase, inhibiting its catalytic activity. This would lead to the dephosphorylation of PIM-1 substrates, such as the pro-apoptotic protein BAD, thereby promoting apoptosis in cancer cells. A robust validation would involve demonstrating direct inhibition of PIM-1 in a biochemical assay and observing downstream effects in a cell-based model.

Signaling Pathway: PIM-1 Kinase and Cell Survival

The diagram below outlines the role of PIM-1 in promoting cell survival and its potential inhibition.

Caption: Proposed inhibition of the PIM-1 kinase survival pathway.

Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (LanthaScreen™)

This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.

-

Reagents:

-

Recombinant PIM-1 kinase.

-

Fluorescein-labeled PIM-1 substrate peptide.

-

ATP.

-

Terbium-labeled anti-phospho-substrate antibody.

-

This compound in a dilution series.

-

-

Assay Procedure:

-

In a 384-well plate, add the compound at various concentrations.

-

Add the PIM-1 kinase and the fluorescein-labeled substrate peptide.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the Terbium-labeled antibody, which specifically binds to the phosphorylated substrate.

-

-

Detection:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for Terbium and Fluorescein).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio. A high ratio indicates high kinase activity (phosphorylation), while a low ratio indicates inhibition.

-

Determine the IC50 value of the compound by plotting the TR-FRET ratio against the compound concentration.

-

Hypothetical Data Presentation

| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |

| This compound | 150 | >10,000 | >10,000 |

| Positive Control (e.g., SGI-1776) | 10 | 500 | 200 |

Potential Mechanism III: Modulation of Cholinesterase Activity

Expertise & Experience: Acetamide derivatives have been successfully developed as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease[4]. The inhibition of BChE can increase the levels of the neurotransmitter acetylcholine in the brain, offering a therapeutic strategy for cognitive decline.

Causality and Trustworthiness: This hypothesis posits that this compound could act as a BChE inhibitor. The Ellman's assay provides a direct and reliable method to measure the catalytic activity of cholinesterases and is a gold standard for screening inhibitors.

Experimental Workflow: Screening for BChE Inhibition

Caption: Workflow for determining BChE inhibitory activity using the Ellman's method.

Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

-

Principle: BChE hydrolyzes butyrylthiocholine (BTC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the BChE enzyme solution to each well and incubate for 15 minutes.

-

Initiate the reaction by adding the substrate, butyrylthiocholine iodide (BTC).

-

Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition compared to the vehicle control.

-

Calculate the IC50 value from the dose-response curve.

-

Hypothetical Data Presentation

| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) |

| This compound | 8.5 | >100 | >11.8 |

| Galantamine (Control) | 5.2 | 0.9 | 0.17 |

Conclusion and Future Directions

This guide has outlined three scientifically plausible mechanisms of action for this compound based on its structural features and the known activities of related compounds. The proposed pathways are in the domains of anti-inflammatory, anti-cancer, and neuro-pharmacology. The provided experimental protocols offer a clear roadmap for researchers to systematically investigate these hypotheses.

The critical next steps in characterizing the mechanism of action of this compound should involve:

-

Broad-Based Phenotypic Screening: To uncover unexpected activities.

-

Affinity-Based Target Identification: Techniques such as chemical proteomics to identify direct binding partners.

-

In Vivo Validation: Testing the most promising in vitro activities in relevant animal models of disease.

By following the methodologies outlined in this guide, the scientific community can effectively elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"N-(6-Hydroxypyridin-3-yl)acetamide CAS number and identifiers"

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's core identifiers, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its applications as a versatile chemical intermediate.

Core Chemical Identity and Identifiers

This compound is a substituted pyridinol derivative. The presence of both a hydroxyl group and an acetamide group on the pyridine ring makes it a valuable bifunctional building block. Its identity is established by a set of unique identifiers crucial for procurement, regulatory documentation, and database searches.

| Identifier | Value | Source |

| CAS Number | 41292-43-7 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonym | N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide | [2] |

| Molecular Weight | 152.15 g/mol | [1][3] |

| PubChem CID | 4605029 | [4] |

| MDL Number | MFCD01860237 | [3] |

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 445.1 ± 45.0 °C at 760 mmHg | [1] |

| Melting Point | Not Available | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-acetylation of its corresponding aminopyridine precursor, 5-aminopyridin-2-ol. This reaction is a standard transformation in organic synthesis.

Synthetic Workflow Overview

The process involves the reaction of an amine with an acetylating agent, such as acetic anhydride, in a suitable solvent. The reaction is often heated to ensure it proceeds to completion. The subsequent workup and purification steps are critical for isolating the final product with high purity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard acetylation procedures for similar aromatic amines.[5]

Materials:

-

5-aminopyridin-2-ol (1.0 eq)

-

Acetic anhydride (1.4 eq)

-

Toluene (or glacial acetic acid) as solvent

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 5-aminopyridin-2-ol in toluene within a round-bottom flask, add acetic anhydride. The use of a slight excess of acetic anhydride ensures the complete consumption of the starting amine.

-

Heating: Stir the mixture and heat it to 100°C for approximately 2-4 hours. Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of the amino group on the anhydride, driving the acylation reaction to completion.

-

Cooling and Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This step concentrates the product and removes volatile impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from its structure.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the acetyl methyl protons (CH₃) around 2.0-2.2 ppm. Signals for the three aromatic protons on the pyridine ring would appear in the aromatic region (typically 6.5-8.5 ppm). Broad singlets corresponding to the amide (NH) and hydroxyl (OH) protons would also be present, with their chemical shifts being dependent on the solvent and concentration.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad peak for the O-H stretch of the hydroxyl group (~3200-3400 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), and a strong carbonyl (C=O) stretch from the amide group around 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (152.15).

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The acetamide and pyridinol moieties are common features in biologically active compounds.

-

Scaffold for Bioactive Molecules: Pyridine-based structures are central to numerous drugs. This compound serves as a key building block for synthesizing derivatives with potential therapeutic applications.

-

Medicinal Chemistry Research: Analogues of this compound have been investigated for a range of biological activities. For instance, N-substituted acetamide derivatives are explored as anti-inflammatory agents through the inhibition of cytokines like TNF-α and IL-6[6], as well as for their potential as antibacterial and antifungal agents.[7][8]

-

Kinase Inhibitors: The N-(pyridin-3-yl)acetamide scaffold has been analyzed in the development of kinase inhibitors, such as those targeting PIM-1 kinase, which is implicated in cancer.[9]

The dual functionality of the molecule allows for selective modification at either the hydroxyl or the amide group, providing synthetic chemists with multiple pathways to generate diverse chemical libraries for screening and drug discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | C7H8N2O2 | CID 4605029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blazingprojects.com [blazingprojects.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Characterization of N-(6-Hydroxypyridin-3-yl)acetamide

Abstract

Molecular Structure and Tautomerism

Understanding the molecular structure is the cornerstone of spectral interpretation. N-(6-Hydroxypyridin-3-yl)acetamide possesses three key functionalities: an acetamido group (-NHCOCH₃), a hydroxyl group (-OH), and a pyridine ring. A critical feature of 2- and 6-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it predominantly exists as the N-(6-oxo-1,6-dihydropyridin-3-yl)acetamide tautomer. This equilibrium significantly influences the spectral characteristics.

References

A Technical Guide to the Biological Activity of N-(6-Hydroxypyridin-3-yl)acetamide Derivatives

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(6-hydroxypyridin-3-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide provides a detailed examination of their synthesis, biological activities, and mechanisms of action, with a primary focus on their role as kinase inhibitors in cancer therapy. We will explore the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for their evaluation, and discuss future perspectives for this promising class of molecules.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone ring system is a common motif in numerous natural products and synthetic molecules, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The this compound core, specifically, combines the features of a hydroxypyridine ring with a flexible acetamide side chain. This unique combination allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research has predominantly highlighted the role of these derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through a convergent synthesis approach. A common method involves the acylation of a substituted 5-aminopyridin-2-ol precursor.

A representative synthetic route begins with a commercially available aminopyridine derivative. For instance, 6-methoxy-4-methylpyridin-3-amine can be acylated using acetic anhydride in a suitable solvent like toluene, with heating, to yield the corresponding N-(6-methoxy-4-methylpyridin-3-yl)acetamide.[1] Subsequent demethylation of the methoxy group would yield the target 6-hydroxy derivative. The acetamide nitrogen can also be part of a more complex side chain, which is often introduced via amide bond formation using coupling reagents. These multi-step syntheses allow for the introduction of various substituents on both the pyridine ring and the acetamide moiety, facilitating the exploration of structure-activity relationships.

Key Biological Activities and Mechanisms of Action

The primary therapeutic interest in this compound derivatives lies in their potent anticancer activity, which is often mediated by the inhibition of specific protein kinases involved in tumor growth and proliferation.

Inhibition of Protein Kinases

Protein kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. Derivatives of the N-(pyridin-3-yl)acetamide scaffold have been identified as inhibitors of several key oncogenic kinases.

PIM-1 Kinase: The PIM kinase family of serine/threonine kinases is frequently overexpressed in various cancers and is associated with poor prognosis.[2] The N-(pyridin-3-yl)acetamide core has been explored for its ability to interact with and inhibit PIM-1 kinase, thereby disrupting downstream signaling pathways that promote cell survival and proliferation.[2]

RAF Kinases: The RAF kinases (A-RAF, B-RAF, C-RAF) are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival. Mutations in RAS and BRAF are common in many cancers. Specific derivatives, such as N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, have been developed as selective and potent RAF inhibitors, showing efficacy in RAS mutant cancers.[3] These inhibitors are designed to fit into the ATP-binding pocket of the kinase, preventing its catalytic activity.

Below is a diagram illustrating the general mechanism of action of these derivatives as kinase inhibitors within a signaling pathway.

Caption: RAF kinase inhibition by this compound derivatives.

Anticancer Activity

The kinase inhibitory activity of these compounds translates into potent anticancer effects in various cancer cell lines. This is typically assessed through in vitro cytotoxicity assays that measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

For example, a series of novel pyrazole-substituted pyridin-3-yl derivatives demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer) and NCI-H460 (lung cancer).[4] One of the most potent compounds exhibited an IC50 value of 5.47 µM against the HeLa cell line.[4] These studies often reveal that the compounds induce apoptosis (programmed cell death) and can cause cell cycle arrest, preventing cancer cells from dividing.[5][6]

Table 1: Cytotoxicity of Selected Pyridin-3-yl Derivatives Against Human Cancer Cell Lines [4]

| Compound ID | Target Cell Line | IC50 (µM) |

| 6g | HeLa (Cervix) | 5.47 ± 0.44 |

| 5f | NCI-H460 (Lung) | 6.12 ± 0.51 |

| 6c | PC-3 (Prostate) | 7.34 ± 0.62 |

| Etoposide | HeLa (Cervix) | 8.91 ± 0.75 |

Etoposide is included as a standard chemotherapeutic drug for comparison.

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For this compound derivatives, SAR studies have revealed key structural features that dictate their biological activity.

The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the pyridine ring and the appended groups.[7] For instance, in a series of BChE inhibitors, increasing the number of methyl groups on an aromatic ring significantly improved the inhibitory capacity.[8] Conversely, the introduction of an ester group had a negative impact on activity.[8] Molecular docking studies often complement SAR analyses by predicting the binding modes of the inhibitors within the target enzyme's active site, providing a rationale for the observed activities.[8][9]

The diagram below summarizes the key SAR findings for this scaffold.

Caption: Key regions for modification on the core scaffold and their impact.

Experimental Protocols

The evaluation of the biological activity of these derivatives involves a series of standardized in vitro assays. Here is a representative protocol for determining cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells by measuring the metabolic activity of viable cells.

-

Cell Seeding:

-

Culture human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).

-

Incubate the plate for another 48 hours under the same conditions.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their demonstrated ability to potently and selectively inhibit key protein kinases, coupled with their synthetic tractability, makes them attractive candidates for further investigation.

Future research should focus on several key areas. The exploration of novel substitutions on the core scaffold could lead to inhibitors with improved potency against drug-resistant kinase mutants. Additionally, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds is necessary to advance the most promising candidates into preclinical and clinical development. The combination of these derivatives with other anticancer agents may also offer synergistic effects and provide new avenues for treating complex and resistant cancers.[5]

References

- 1. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide and its Analogs in Drug Discovery

This guide provides a comprehensive technical overview of the research landscape surrounding N-(6-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document establishes a foundational understanding by reviewing the synthesis, biological activities, and therapeutic potential of structurally related hydroxypyridinyl and pyridinyl acetamide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical scaffold for novel therapeutic agents.

Introduction: The Pyridin-3-yl Acetamide Scaffold

The pyridin-3-yl acetamide core is a significant pharmacophore found in a variety of biologically active molecules. The pyridine ring, a bioisostere of a phenyl group, offers advantages in drug design, including improved solubility and metabolic stability. The acetamide moiety can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. The strategic placement of a hydroxyl group on the pyridine ring, as in this compound, can further enhance binding affinity and introduce antioxidant properties.

While direct studies on this compound are not extensively published, the broader class of N-substituted acetamide derivatives has shown promise in various therapeutic areas, including inflammation, cancer, and neurological disorders.[1][2][3] This guide will synthesize the available knowledge on these analogs to provide a predictive framework for the investigation of this compound.

Synthesis and Characterization

A plausible synthetic route for this compound can be extrapolated from established methods for similar compounds, such as the synthesis of N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide.[4] The proposed synthesis involves the acetylation of the corresponding aminopyridine precursor.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 5-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent such as toluene or pyridine, add acetic anhydride (1.2-1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours) to ensure complete acetylation.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acetic acid, followed by a brine wash.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Biological Activities and Therapeutic Applications

Based on research into analogous compounds, this compound could exhibit a range of biological activities.

Anti-inflammatory Activity

Structurally similar compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, have demonstrated potent anti-inflammatory effects by dually inhibiting TNF-α and IL-6 signaling pathways.[1] These cytokines are key mediators in inflammatory bowel disease (IBD).[1] The parent compound in that study showed inhibitory activity comparable to tofacitinib, a known JAK inhibitor.[1] This suggests that this compound could be a promising candidate for the development of novel anti-inflammatory agents.

Anticancer Activity

Derivatives of N-(pyridin-3-yl)acetamide have been investigated for their potential as anticancer agents through the inhibition of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[2] Overexpression of PIM-1 is associated with tumor progression, making it a viable therapeutic target.[2] The pyridinyl acetamide scaffold provides a foundation for designing inhibitors that can compete for the ATP-binding site of the kinase.

Calcium Channel Blockade

N-piperidinyl acetamide derivatives have been patented as T-type calcium channel blockers, which are useful in treating cardiovascular diseases, epilepsy, and pain.[5] While the core structure is different, this highlights the potential for acetamide-containing compounds to modulate ion channel function.

Butyrylcholinesterase Inhibition

Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease.[6] Some of these compounds have shown significant inhibitory activity in the low micromolar range.[6]

Data Summary of Related Compounds:

| Compound/Analog | Biological Activity | Target/Mechanism | Reference |

| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | Anti-inflammatory (IBD) | Dual TNF-α and IL-6 inhibition | [1] |

| N-(pyridin-3-yl)acetamide derivatives | Anticancer | PIM-1 kinase inhibition | [2] |

| N-piperidinyl acetamide derivatives | Calcium channel blockade | T-type calcium channels | [5] |

| Substituted acetamide derivatives | BChE inhibition | Butyrylcholinesterase | [6] |

| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs | HIF prolyl 4-hydroxylase inhibition | PHDs | [7] |

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound, particularly in an anticancer context, is the inhibition of protein kinases. The pyridinyl acetamide scaffold can be accommodated within the ATP-binding pocket of many kinases, with the acetamide group forming key hydrogen bonds with the hinge region of the kinase. The hydroxyl group can form additional interactions, enhancing binding affinity and selectivity.

Caption: Postulated binding mode of this compound in a kinase active site.

Conclusion and Future Directions

While direct research on this compound is limited, the analysis of its structural analogs strongly suggests its potential as a biologically active molecule. The hydroxypyridinyl acetamide scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound and its derivatives.

-

Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory cytokines, and cholinesterases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand the key structural features required for potent and selective activity.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to evaluate their drug-likeness.

This technical guide provides a solid foundation for initiating research into this compound, a molecule with considerable, yet untapped, therapeutic potential.

References

- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 5. US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

Potential Therapeutic Applications of N-(6-Hydroxypyridin-3-yl)acetamide: A Technical Guide

Abstract

N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry due to its structural combination of a hydroxypyridine core and an acetamide side chain. While direct therapeutic applications of this specific molecule are not yet extensively documented, a comprehensive analysis of its structural analogues and constituent moieties provides a strong foundation for predicting its potential pharmacological activities. This technical guide synthesizes the available scientific evidence to propose and explore potential therapeutic applications, focusing on anti-inflammatory, neuroprotective, and anticancer activities. We will delve into the mechanistic rationale behind these hypotheses, provide detailed experimental protocols for their validation, and present a forward-looking perspective on the drug development prospects of this compound and its derivatives.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Small molecules with hybrid scaffolds, combining the beneficial attributes of different pharmacophores, represent a promising strategy in drug discovery. This compound emerges as a compelling candidate from this perspective. Its structure features:

-

A hydroxypyridine ring , a known metal chelator with a significant history in therapeutic applications, particularly as 3-hydroxy-4-pyridinones.

-

An acetamide group linked to the 3-position of the pyridine ring , a common motif in a variety of biologically active compounds with demonstrated anti-inflammatory and anticancer properties.

This unique combination suggests that this compound could exhibit a multi-faceted pharmacological profile, making it a versatile platform for drug development. This guide will provide a comprehensive overview of the inferred therapeutic potential of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any drug development program.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| CAS Number | 41292-43-7 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry reactions. A plausible and efficient method involves the acylation of 5-amino-2-hydroxypyridine.

Proposed Synthetic Pathway

"N-(6-Hydroxypyridin-3-yl)acetamide structural analogs and derivatives"

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Structural Analogs and Derivatives in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. We will delve into its synthesis, explore its structural analogs and derivatives, and analyze the structure-activity relationships (SAR) that are crucial for the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new molecular entities.

The this compound Core: An Introduction

This compound, with the molecular formula C₇H₈N₂O₂, belongs to the class of pyridinyl acetamides.[1] Its structure, featuring a hydroxypyridine ring linked to an acetamide group, presents multiple points for chemical modification, making it an attractive starting point for developing libraries of compounds with diverse biological activities. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The acetamide moiety can also act as both a hydrogen bond donor and acceptor. This combination of features underpins its utility as a versatile scaffold in drug discovery programs targeting a range of diseases, from inflammation to cancer.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41292-43-7 | [1][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Synonyms | N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide | [4] |

Synthesis of the Core Scaffold and Key Precursors

The synthesis of this compound is contingent on the successful preparation of its key precursor, 5-amino-2-hydroxypyridine. Several synthetic routes to this intermediate have been established, often starting from readily available pyridines.

Synthetic Pathways to 5-Amino-2-hydroxypyridine

A common and efficient method involves a multi-step synthesis starting from 2-amino-5-bromopyridine.[5][6] This pathway is advantageous as it utilizes inexpensive starting materials.[7] The key steps involve protection of the amino group, a substitution reaction to introduce a masked hydroxyl group (e.g., methoxy or benzyloxy), and subsequent deprotection to yield the desired product.

A Representative Synthetic Workflow:

-

Protection: The amino group of 2-amino-5-bromopyridine is protected, for instance, by reacting it with 2,5-hexanedione to form a pyrrole ring.[5][6]

-

Substitution: The bromo group is then substituted. This can be achieved via methoxylation using sodium methylate or by introducing a benzyloxy group.[5][6][8]

-

Deprotection: The protecting groups are removed. The pyrrole group can be removed using hydroxylamine hydrochloride, and a methoxy group can be cleaved via demethylation with strong acid (e.g., H₂SO₄).[5][6] A benzyloxy group is typically removed by catalytic hydrogenation using Pd/C.[8]

Caption: General synthetic workflow for 5-Amino-2-hydroxypyridine.[5][6]

Final Acetylation Step

Once the 5-amino-2-hydroxypyridine intermediate is obtained, the final step is a standard N-acetylation.

Protocol 1: Synthesis of this compound

-

Dissolution: Dissolve 5-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent, such as toluene or dichloromethane.

-

Addition of Acetylating Agent: Add acetic anhydride (1.4 eq) to the solution.[9]

-

Reaction: Stir the mixture and heat (e.g., at 100 °C) for a designated period (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Work-up: Upon completion, cool the reaction mixture.

-

Isolation: Remove the solvent under reduced pressure (in vacuo) to yield the crude product.

-

Purification: Purify the product by recrystallization or column chromatography to obtain this compound.

Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in its derivatization potential. Modifications at various positions on the pyridine ring and the acetamide group can lead to compounds with tailored biological activities.

Caption: Logic diagram illustrating the SAR concept for the core scaffold.

Ring-Substituted Analogs

Adding substituents to the pyridine ring can significantly impact potency and selectivity.

-

N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide: In a study focused on anti-inflammatory agents, this analog and its derivatives were synthesized to inhibit TNF-α and IL-6. The parent compound showed inhibitory activity comparable to the JAK inhibitor tofacitinib. Further modifications of the acetamide side chain led to even more potent analogs, demonstrating that substitutions on the pyridine ring, combined with changes to the amide group, can fine-tune biological activity.[2]

Hydroxyl Group Derivatives

The hydroxyl group is a key hydrogen-bonding feature but can also be a site for metabolic liability. Replacing or modifying it is a common strategy.

-

N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide: This derivative involves methylation of the hydroxyl group.[9] Such a modification can improve membrane permeability and alter the compound's metabolic profile.

-

N-(6-sulfamoylpyridin-3-yl)acetamide: Here, the hydroxyl group is replaced by a sulfamoyl group. This changes the electronic properties and hydrogen bonding capacity of this region of the molecule, which can lead to new interactions with a biological target.[10]

Acetamide Group Modifications

The N-acetamide portion can be extended or replaced to explore different binding pockets of a target protein.

-

RAF Inhibitors: In the development of RAF inhibitors for RAS mutant cancers, a complex derivative, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, was discovered.[11] While structurally distant, it highlights the principle of using a substituted pyridine core and modifying the amide-linked moiety to achieve high potency and selectivity.

-

P2Y14R Antagonists: A series of N-substituted-acetamide derivatives were designed as potent P2Y14 receptor antagonists for treating inflammatory diseases like gout. The most potent compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, showed an IC₅₀ of 0.6 nM and good in vivo efficacy, demonstrating the power of modifying the N-substituent of the acetamide.[12]

Applications in Drug Discovery and Pharmacology

Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The systematic exploration of its analogs is a field-proven strategy for identifying lead compounds.

Table 2: Summary of Analogs and Their Biological Activities

| Analog / Derivative Class | Target / Activity | Therapeutic Area | Reference |

| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogs | Dual TNF-α and IL-6 Inhibition | Inflammatory Bowel Disease (IBD) | |

| N-(pyridin-3-yl)acetamide Derivatives | PIM-1 Kinase Inhibition | Cancer | [13] |

| N-Substituted Acetamide Derivatives | P2Y₁₄ Receptor Antagonism | Gouty Arthritis, Inflammation | [12] |

| Complex Pyridinyl Isonicotinamide Derivatives | RAF Kinase Inhibition | RAS Mutant Cancers |

Anti-inflammatory Activity

The role of cytokines like TNF-α and IL-6 is well-established in inflammatory bowel disease (IBD). Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by these cytokines. Oral administration of lead compounds significantly suppressed clinical signs of colitis in rat models, proving more efficacious than the standard IBD drug sulfasalazine.[2] This demonstrates the potential of this scaffold in developing dual-acting anti-inflammatory drugs.

Protocol 2: General Workflow for In Vitro Anti-inflammatory Screening

-

Cell Culture: Culture human colon epithelial cells (e.g., HT-29) and monocytic cells (e.g., U937).

-

Stimulation: Treat colon epithelial cells with a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the presence and absence of test compounds (the acetamide derivatives) for 24 hours.

-

Adhesion Assay: Add fluorescently labeled monocytic cells to the epithelial cell culture and incubate to allow for adhesion.

-

Quantification: Wash away non-adherent cells and measure the fluorescence of the remaining adherent cells.

-

Analysis: Calculate the percentage inhibition of cell adhesion for each compound relative to the cytokine-stimulated control. Compare the results to a reference drug like tofacitinib.[2]

Conclusion and Future Directions

The this compound core structure is a validated and highly tractable scaffold for the development of novel therapeutics. Its synthetic accessibility and the clear structure-activity relationships observed in its derivatives make it a powerful tool for medicinal chemists. The successful application of its analogs in targeting kinases and inflammatory pathways underscores its versatility. Future research should focus on exploring novel substitutions, leveraging computational methods for rational design, and expanding the evaluation of these compounds into a wider range of disease models to fully unlock the therapeutic potential of this promising chemical class.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(3-Hydroxypyridin-2-yl)acetamide [myskinrecipes.com]

- 4. chemwhat.com [chemwhat.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 8. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(6-Hydroxypyridin-3-yl)acetamide in Preclinical Research

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

N-(6-Hydroxypyridin-3-yl)acetamide is a pyridine derivative with a chemical structure suggestive of diverse biological activities. The presence of the hydroxypyridine and acetamide moieties indicates a potential for this compound to engage in various biological pathways. The acetamide group is a common feature in many pharmacologically active compounds, while the hydroxypyridine ring is a key structural element in numerous enzyme inhibitors and signaling molecules. This document provides a comprehensive guide for researchers to explore the preclinical potential of this compound, outlining its physicochemical properties, safety and handling guidelines, and detailed protocols for screening its biological activity.

Compound Profile: this compound

A thorough understanding of the compound's properties is crucial for designing robust experiments.

| Property | Value | Source |

| CAS Number | 41292-43-7 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Boiling Point | 445.1 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Purity | Typically ≥95% | [1][2] |

Safety, Handling, and Storage: Ensuring a Secure Research Environment

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3][4] If irritation persists, seek medical attention. Do not ingest the compound.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Long-term storage at -20°C is recommended to maintain stability.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4]

Hypothesized Biological Activities and a Strategic Screening Approach

Based on the chemical structure and literature on related compounds, this compound may exhibit a range of biological activities. A logical screening cascade is proposed to systematically evaluate its potential.

Caption: Figure 1: Proposed Screening Workflow.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are provided as a starting point for investigating the biological activities of this compound.

Protocol 1: Preparation of Stock Solution

Accurate and consistent preparation of the compound stock solution is critical for reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the mass of this compound required.

-

Weigh the compound accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the tube until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory potential of the compound against a generic kinase. The specific kinase, substrate, and detection method will need to be optimized.

Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate produced. Inhibition is observed as a decrease in product formation in the presence of the test compound.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound stock solution

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

White, opaque 96- or 384-well plates

-

Plate reader compatible with the detection reagent

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Add the compound dilutions to the wells of the assay plate.

-

Add the kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.